molecular formula C14H18N4O3 B6975001 2-methoxy-4-[[(3-methoxy-1H-1,2,4-triazol-5-yl)amino]methyl]-6-prop-2-enylphenol

2-methoxy-4-[[(3-methoxy-1H-1,2,4-triazol-5-yl)amino]methyl]-6-prop-2-enylphenol

Cat. No.: B6975001
M. Wt: 290.32 g/mol
InChI Key: SNPFDKXOKAJXCQ-UHFFFAOYSA-N
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Description

2-methoxy-4-[[(3-methoxy-1H-1,2,4-triazol-5-yl)amino]methyl]-6-prop-2-enylphenol is a complex organic compound that features a phenolic structure with methoxy and triazole substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[[(3-methoxy-1H-1,2,4-triazol-5-yl)amino]methyl]-6-prop-2-enylphenol typically involves multi-step organic reactionsKey reagents often include methoxybenzene derivatives and triazole precursors, with catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[[(3-methoxy-1H-1,2,4-triazol-5-yl)amino]methyl]-6-prop-2-enylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium, copper). Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products from these reactions include quinones, amine derivatives, and various substituted phenols, depending on the specific reagents and conditions used .

Scientific Research Applications

2-methoxy-4-[[(3-methoxy-1H-1,2,4-triazol-5-yl)amino]methyl]-6-prop-2-enylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-4-[[(3-methoxy-1H-1,2,4-triazol-5-yl)amino]methyl]-6-prop-2-enylphenol involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions or enzyme active sites, altering their activity. The phenolic group can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-4-[[(3-methoxy-1H-1,2,4-triazol-5-yl)amino]methyl]-6-prop-2-enylphenol is unique due to its combination of methoxy, triazole, and prop-2-enyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs .

Properties

IUPAC Name

2-methoxy-4-[[(3-methoxy-1H-1,2,4-triazol-5-yl)amino]methyl]-6-prop-2-enylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-4-5-10-6-9(7-11(20-2)12(10)19)8-15-13-16-14(21-3)18-17-13/h4,6-7,19H,1,5,8H2,2-3H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPFDKXOKAJXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CC=C)CNC2=NC(=NN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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